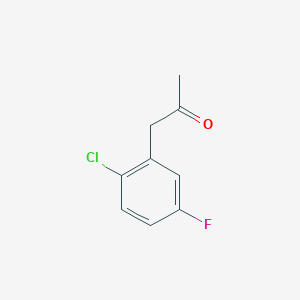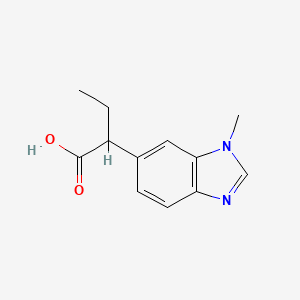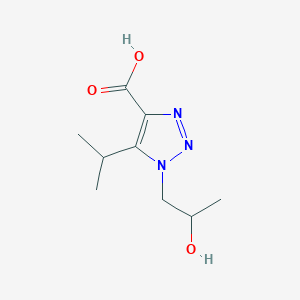
1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a hydroxypropyl group and an isopropyl group attached to the triazole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.
Synthetic Route:
Starting Materials: Azide and alkyne precursors.
Reaction Conditions: Copper(I) catalyst, mild temperature, and solvent (e.g., water or organic solvent).
Procedure: The azide and alkyne are mixed in the presence of the copper(I) catalyst, leading to the formation of the triazole ring.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidation of the hydroxypropyl group can lead to the formation of a ketone or carboxylic acid derivative.
Reduction:
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Products: Reduction of the triazole ring can yield various reduced triazole derivatives.
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in an organic solvent with or without a catalyst.
Products: Substitution reactions can introduce new functional groups onto the triazole ring, leading to a variety of derivatives.
科学的研究の応用
1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored as a potential drug candidate for the treatment of various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new catalysts and reagents for chemical processes.
作用機序
The mechanism of action of 1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Molecular Targets:
- Enzymes involved in metabolic pathways.
- Receptors on the surface of cells that mediate signal transduction.
Pathways Involved:
- Inhibition of enzyme activity, leading to the disruption of metabolic processes.
- Modulation of receptor activity, affecting cellular signaling and function.
類似化合物との比較
1-(2-Hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
1-(2-Hydroxypropyl)-1h-1,2,3-triazole-4-carboxylic acid: Lacks the isopropyl group, leading to different chemical and biological properties.
Uniqueness:
- The presence of both hydroxypropyl and isopropyl groups in 1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid imparts unique steric and electronic effects, influencing its reactivity and interactions with biological targets.
特性
分子式 |
C9H15N3O3 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
1-(2-hydroxypropyl)-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O3/c1-5(2)8-7(9(14)15)10-11-12(8)4-6(3)13/h5-6,13H,4H2,1-3H3,(H,14,15) |
InChIキー |
OOXDPHVFFCWJFR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N=NN1CC(C)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


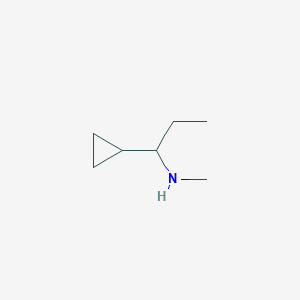
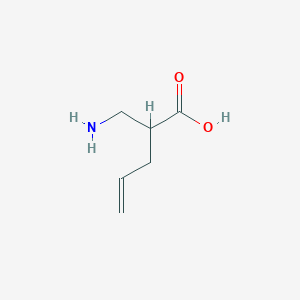

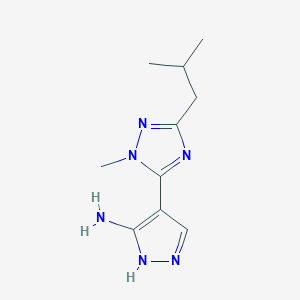
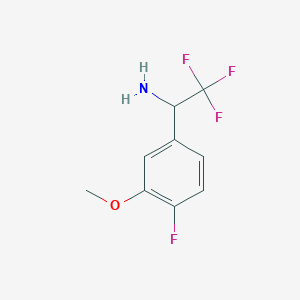
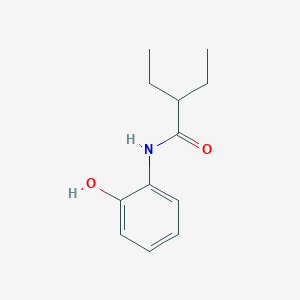

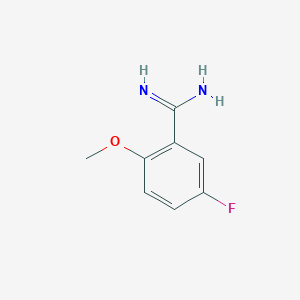
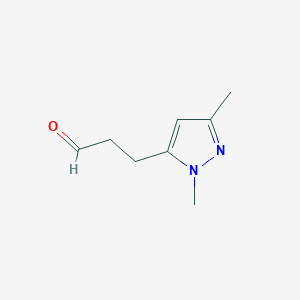
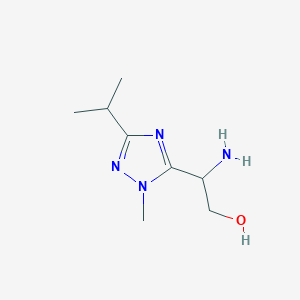
![(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520561.png)
![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13520564.png)
